For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of Methyl 3-oxohexanoate (B1246410)
Introduction
Methyl 3-oxohexanoate (CAS No: 30414-54-1), also known as methyl butyrylacetate, is a versatile organic compound that serves as a key intermediate in a multitude of synthetic processes.[1][2] Characterized by its dual functional groups—a ketone and a methyl ester—this compound exhibits a unique reactivity profile that makes it a valuable building block in the synthesis of more complex molecules.[1] Its applications span various industries, including pharmaceuticals, agrochemicals, polymers, and the flavor and fragrance sector.[1][3] This technical guide provides a comprehensive overview of the chemical and physical properties of methyl 3-oxohexanoate, along with insights into its synthesis, reactivity, and spectroscopic characterization.
Chemical and Physical Properties
Methyl 3-oxohexanoate is a colorless to nearly colorless liquid.[1][4] Its identity and fundamental properties are summarized in the tables below.
Table 1: General and Identification Properties
| Property | Value | Source(s) |
| IUPAC Name | methyl 3-oxohexanoate | [5] |
| Synonyms | Butyrylacetic Acid Methyl Ester, 3-Ketohexanoic Acid Methyl Ester, Methyl Butyrylacetate | [1][4] |
| CAS Number | 30414-54-1 | [1][2][6] |
| Molecular Formula | C₇H₁₂O₃ | [1][4][6] |
| Molecular Weight | 144.17 g/mol | [1][4][5] |
| SMILES | CCCC(=O)CC(=O)OC | [4][5] |
| InChI Key | SJPCQNABHNCLPB-UHFFFAOYSA-N | [4][5] |
| Purity | ≥ 96% (GC) | [1][4] |
Table 2: Physical and Thermodynamic Properties
| Property | Value | Source(s) |
| Appearance | Colorless to almost colorless clear liquid | [1][4] |
| Melting Point | -43 °C to -42 °C | [1][2][6] |
| Boiling Point | 193 °C @ 760 mmHg 84 - 86 °C @ 14 mmHg | [1][6] |
| Density | 0.996 - 1.020 g/cm³ | [1][2][6] |
| Refractive Index | 1.426 - 1.430 | [1][6] |
| Flash Point | 73.2 °C | [6] |
| Water Solubility | 33 g/L at 20 °C | [2][6] |
| Vapor Pressure | 0.475 mmHg @ 25 °C | [6] |
| LogP | 0.877 - 0.918 | [2][6] |
Synthesis and Reactivity
Experimental Protocol: General Synthesis via Claisen Condensation
This protocol describes a generalized procedure for the synthesis of a β-keto ester like methyl 3-oxohexanoate.
Principle: The Claisen condensation involves the reaction of two ester molecules in the presence of a strong base to form a β-keto ester. For methyl 3-oxohexanoate, this would typically involve the condensation of methyl butyrate (B1204436) with methyl acetate (B1210297).
Materials:
-
Methyl butyrate
-
Methyl acetate
-
Sodium methoxide (B1231860) (or another suitable strong base like sodium hydride)
-
Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran)
-
Aqueous acid (e.g., dilute HCl or H₂SO₄) for workup
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)
Procedure:
-
Reaction Setup: A solution of sodium methoxide in the anhydrous solvent is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
Ester Addition: A mixture of methyl butyrate and methyl acetate is added dropwise to the stirred base solution at a controlled temperature.
-
Reaction: The reaction mixture is stirred, typically at room temperature or with gentle heating, for several hours to ensure the completion of the condensation.
-
Quenching and Neutralization: The reaction is cooled in an ice bath and then carefully neutralized by the slow addition of aqueous acid until the solution is acidic.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with an appropriate solvent. The organic layers are then combined.
-
Washing and Drying: The combined organic extract is washed with brine, dried over an anhydrous drying agent, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude methyl 3-oxohexanoate is purified, typically by vacuum distillation, to yield the final product.
Caption: General workflow for synthesizing Methyl 3-oxohexanoate.
Reactivity and Applications
The synthetic utility of methyl 3-oxohexanoate stems from the reactivity of its two functional groups. The active methylene (B1212753) group situated between the two carbonyls is readily deprotonated, allowing for a variety of alkylation and acylation reactions. The ketone can undergo reduction, condensation, and other carbonyl-specific transformations, while the ester can be hydrolyzed, transesterified, or reduced.
This versatility makes it an invaluable intermediate in the production of a wide range of target molecules.[1] It is utilized in the synthesis of pharmaceuticals, specialty polymers, and agrochemicals like pesticides and herbicides.[1] Furthermore, its characteristic fruity aroma has led to its use as a flavoring agent in the food and beverage industry.[1][2]
Caption: Applications of Methyl 3-oxohexanoate in various industries.
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the structure and purity of methyl 3-oxohexanoate. The expected peaks in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are summarized below.
Table 3: Key Spectroscopic Data
| Spectroscopy | Peak / Shift (ppm) | Assignment / Rationale | Source(s) |
| IR | ~1750-1730 cm⁻¹ | C=O stretch (Ester) | [7] |
| IR | ~1710 cm⁻¹ | C=O stretch (Ketone) | [7] |
| IR | ~1300-1200 cm⁻¹ | C-O stretch (Ester) | [7] |
| ¹H NMR | ~3.7 ppm | -OCH₃ (Singlet, 3H) | [7] |
| ¹H NMR | ~3.5 ppm | -COCH₂CO- (Singlet, 2H) | [7] |
| ¹H NMR | ~2.5 ppm | -CH₂CO- (Triplet, 2H) | [7] |
| ¹H NMR | ~1.6 ppm | -CH₂CH₂CO- (Sextet, 2H) | [7] |
| ¹H NMR | ~0.9 ppm | CH₃CH₂- (Triplet, 3H) | [7] |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Safety and Handling
Methyl 3-oxohexanoate is classified as a combustible liquid and may cause skin, eye, and respiratory irritation.[5][8][9]
Table 4: GHS Hazard Information
| Hazard Code | Description | Source(s) |
| H227 | Combustible liquid | [5][9] |
| H302 | Harmful if swallowed | [8] |
| H315 | Causes skin irritation | [5][8] |
| H319 | Causes serious eye irritation | [8] |
| H335 | May cause respiratory irritation | [8] |
Handling and Storage:
-
Handling: Use only in a well-ventilated area. Avoid breathing vapors or mist. Do not get in eyes, on skin, or on clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is between 2-8°C.[2][6][9]
For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1][8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Methyl 3-oxohexanoate CAS#: 30414-54-1 [m.chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Methyl 3-Oxohexanoate | CymitQuimica [cymitquimica.com]
- 5. Methyl 3-oxohexanoate | C7H12O3 | CID 121700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 3-oxohexanoate|lookchem [lookchem.com]
- 7. homework.study.com [homework.study.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Methyl 3-Oxohexanoate 30414-54-1 | TCI AMERICA [tcichemicals.com]
